molecular formula C7H9NO3S B8602064 2-Amino-6-methylbenzenesulfonic acid CAS No. 39967-87-8

2-Amino-6-methylbenzenesulfonic acid

Cat. No.: B8602064
CAS No.: 39967-87-8
M. Wt: 187.22 g/mol
InChI Key: WVJHONXZLYKXFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-6-methylbenzenesulfonic acid is an aromatic sulfonic acid derivative with the molecular formula C₇H₉NO₃S. It features an amino group (-NH₂) at position 2, a methyl (-CH₃) group at position 6, and a sulfonic acid (-SO₃H) group at position 1 on the benzene ring (Figure 1). This compound is a key intermediate in the synthesis of acid dyes, pharmaceuticals, and specialty chemicals due to its electron-withdrawing sulfonic acid group and electron-donating amino group, which enhance reactivity in electrophilic substitution reactions .

Properties

CAS No.

39967-87-8

Molecular Formula

C7H9NO3S

Molecular Weight

187.22 g/mol

IUPAC Name

2-amino-6-methylbenzenesulfonic acid

InChI

InChI=1S/C7H9NO3S/c1-5-3-2-4-6(8)7(5)12(9,10)11/h2-4H,8H2,1H3,(H,9,10,11)

InChI Key

WVJHONXZLYKXFP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N)S(=O)(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Sulfonic Acid Derivatives

Compound Name CAS Molecular Formula Substituents Molecular Weight Key Applications
This compound N/A C₇H₉NO₃S 2-NH₂, 6-CH₃, 1-SO₃H 203.21 Dye intermediates
o-Aminobenzenesulfonic acid 88-21-1 C₆H₇NO₃S 2-NH₂, 1-SO₃H 173.19 Chemical synthesis
2-Amino-6-hydroxybenzenesulfonic acid 66621-35-0 C₆H₇NO₄S 2-NH₂, 6-OH, 1-SO₃H 205.19 Biochemical research
2-Amino-4-chloro-5-methylbenzenesulfonic acid 88-51-7 C₇H₈ClNO₃S 2-NH₂, 4-Cl, 5-CH₃, 1-SO₃H 229.66 Specialty chemicals
2-Amino-6-benzothiazolesulfonic acid 21951-32-6 C₇H₆N₂O₃S₂ Benzothiazole, 2-NH₂, 6-SO₃H 230.26 Pharmaceuticals

Key Differences and Trends:

Substituent Effects on Reactivity: Methyl Group (6-CH₃): Enhances hydrophobicity compared to o-aminobenzenesulfonic acid, making this compound more soluble in organic solvents. This property is advantageous in dye synthesis, where solubility in mixed solvents is critical . Hydroxyl Group (6-OH): In 2-amino-6-hydroxybenzenesulfonic acid, the -OH group increases water solubility and hydrogen-bonding capacity, favoring applications in biochemical assays . Chlorine (4-Cl): The electron-withdrawing Cl in 2-amino-4-chloro-5-methylbenzenesulfonic acid stabilizes intermediates in electrophilic reactions, making it useful in synthesizing halogenated agrochemicals . Benzothiazole Moiety: The heterocyclic ring in 2-amino-6-benzothiazolesulfonic acid improves binding affinity to biological targets, such as enzymes or receptors, highlighting its role in drug development .

Thermal Stability :

  • Sulfonic acids with multiple substituents (e.g., methyl, Cl) exhibit higher thermal stability (>300°C) due to increased molecular symmetry and intermolecular interactions .

Applications: Dyes: this compound and o-aminobenzenesulfonic acid are precursors for azo dyes, where the sulfonic acid group ensures water solubility of the final product . Pharmaceuticals: Benzothiazole derivatives are utilized in antiviral and anticancer agents due to their planar aromatic systems .

Research Findings and Industrial Relevance

Substituent-Driven Solubility and Reactivity

Studies on o-aminobenzenesulfonic acid (CAS 88-21-1) demonstrate that the absence of a methyl group reduces steric hindrance, enabling faster coupling reactions in dye synthesis compared to this compound . Conversely, the methyl group in the latter improves compatibility with hydrophobic dye matrices, broadening industrial applicability.

Toxicity and Environmental Impact

However, their stability under harsh conditions makes them valuable in persistent agrochemical formulations .

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